molecular formula C21H24N4O B12276661 1-(3,4-dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea

1-(3,4-dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea

Cat. No.: B12276661
M. Wt: 348.4 g/mol
InChI Key: IALOTNJYYANIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea functional group, which is bonded to a 3,4-dimethylphenyl group and a 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3,4-dimethylphenyl isocyanate and 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethylamine.

    Reaction Conditions: The reaction between 3,4-dimethylphenyl isocyanate and 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethylamine is carried out under controlled conditions, typically in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the development of new synthetic methodologies and the preparation of complex organic molecules.

    Biology: In biological research, the compound is studied for its potential biological activities, including its interactions with enzymes, receptors, and other biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other valuable chemicals, materials, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea can be compared with other similar compounds, such as:

    1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one: This compound shares the 3,4-dimethylphenyl group but differs in the presence of a pyrazolinone moiety instead of the urea group.

    1-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1-propanone: This compound contains a similar 3,4-dimethylphenyl group but has a different overall structure, including a piperazine and sulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]urea

InChI

InChI=1S/C21H24N4O/c1-15-4-9-20(12-16(15)2)24-21(26)22-11-10-17-5-7-18(8-6-17)19-13-23-25(3)14-19/h4-9,12-14H,10-11H2,1-3H3,(H2,22,24,26)

InChI Key

IALOTNJYYANIOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)C3=CN(N=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.